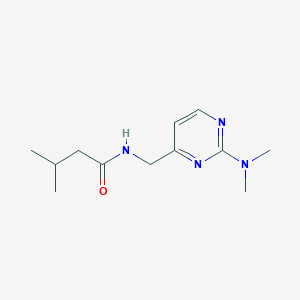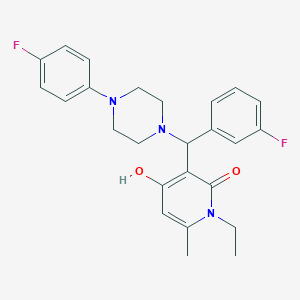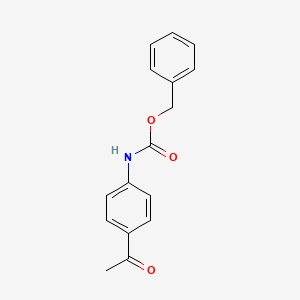![molecular formula C23H26N6O4S B2768809 1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)piperidine CAS No. 1242877-50-4](/img/structure/B2768809.png)
1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)piperidine is a synthetic compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural chemistry.
Scientific Research Applications
Crystal Structure and Computational Analysis
The research on compounds related to 1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)piperidine has provided insights into their crystal structure and computational properties. For instance, studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have involved crystal structure analysis, Hirshfeld surface analysis, and density functional theory (DFT) calculations to understand their electrophilic and nucleophilic reactive sites (Kumara et al., 2017).
Antimicrobial Activities
The antimicrobial properties of similar compounds have been explored, indicating the potential for these molecules in developing new therapeutic agents. For example, certain novel 1,2,4-Triazole derivatives have demonstrated good to moderate activities against various microorganisms, highlighting the antimicrobial potential of these compounds (Bektaş et al., 2007).
Antioxidant Activity
The antioxidant activity of derivatives has been assessed using various methods, such as DPPH, hydroxyl radical, and nitric oxide radical scavenging assays. This research has uncovered compounds within this class that exhibit significant antioxidant properties, with some derivatives outperforming standard antioxidants in radical scavenging activity (Mallesha et al., 2014).
Biological Evaluation for Enzyme Inhibition
Investigations into the biological activities of 1,3,4-oxadiazole bearing compounds have included the synthesis of derivatives and their evaluation against enzymes such as butyrylcholinesterase (BChE). These studies involve molecular docking to understand the binding affinity and orientation of compounds in enzyme active sites, providing insights into their potential as therapeutic agents (Khalid et al., 2016).
Anti-Inflammatory and Analgesic Properties
Research into novel compounds derived from visnaginone and khellinone has revealed their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition and their effectiveness in analgesic and anti-inflammatory assays, demonstrating significant activity in these areas (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
The synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and their evaluation for anticonvulsant activity have shown that certain compounds in this series exhibit potent activity against maximal electroshock seizure (MES) models. These findings suggest the potential of these compounds for further development as anticonvulsant drugs (Harish et al., 2013).
Properties
IUPAC Name |
N-butan-2-yl-3-[1,5-dioxo-2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-3-15(2)25-19(30)10-11-27-21(32)17-8-4-5-9-18(17)29-22(27)26-28(23(29)33)14-20(31)24-13-16-7-6-12-34-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPWIIDNOMIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2768732.png)
![Spiro[3.4]octan-5-ol](/img/structure/B2768734.png)
![6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide](/img/structure/B2768736.png)

![4-{[(2-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768738.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2768741.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2768742.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2768744.png)
![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B2768746.png)
![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)
